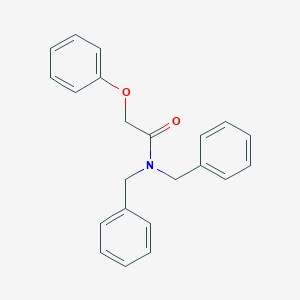

N,N-dibenzyl-2-phenoxyacetamide

Description

N,N-Dibenzyl-2-phenoxyacetamide is an acetamide derivative characterized by two benzyl groups attached to the nitrogen atom and a phenoxy substituent at the α-carbon of the acetamide backbone. The phenoxy group introduces electronic effects due to its oxygen linkage, which may alter chemical stability or interaction with biological targets.

Properties

Molecular Formula |

C22H21NO2 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

N,N-dibenzyl-2-phenoxyacetamide |

InChI |

InChI=1S/C22H21NO2/c24-22(18-25-21-14-8-3-9-15-21)23(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20/h1-15H,16-18H2 |

InChI Key |

KVCHXJOFIMMYCT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N-dibenzyl-2-phenoxyacetamide with structurally related acetamides, emphasizing substituent effects, molecular properties, and applications:

Key Observations:

Steric Hindrance: The bulky benzyl groups in N,N-dibenzyl derivatives may reduce reactivity in nucleophilic reactions but stabilize intermediates in catalytic processes . Electronic Effects: The phenoxy group’s electron-withdrawing nature could lower the acetamide’s basicity compared to phenyl or benzyl substituents .

Applications :

- Herbicides : Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) demonstrates the role of diaryl substituents in herbicidal activity .

- Synthetic Intermediates : N,N-Dibenzyl derivatives are used in metal-catalyzed reactions (e.g., C–H functionalization) due to their directing-group capabilities .

Research Findings and Limitations

- Biological Activity: Phenoxy-substituted acetamides are less explored in the evidence compared to diaryl or alkyl variants.

- Data Gaps: Direct experimental data (e.g., spectroscopic characterization, bioactivity) for this compound are absent in the evidence, necessitating further studies.

Preparation Methods

Step 1: Synthesis of Phenoxyacetic Acid

Phenoxyacetic acid serves as the foundational intermediate. As described in, this is achieved via nucleophilic substitution between phenol and chloroacetic acid under alkaline conditions. Sodium hydroxide deprotonates phenol to form a phenoxide ion, which attacks the α-carbon of chloroacetic acid, yielding phenoxyacetic acid (Scheme 1).

Step 2: Amide Formation via Coupling Agents

The carboxylic acid group of phenoxyacetic acid is activated for amide bond formation. Research from and highlights the use of coupling agents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of lutidine or triethylamine. For N,N-dibenzyl substitution, dibenzylamine is reacted with the activated acid:

Optimization Data:

-

Solvent: Dry dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature: Room temperature (20–25°C).

One-Pot Acylation Using Acid Chlorides

An alternative route involves generating phenoxyacetyl chloride in situ, followed by reaction with dibenzylamine. This method, adapted from, avoids coupling agents but requires stringent moisture control.

Procedure:

-

Chlorination: Phenoxyacetic acid is treated with thionyl chloride (SOCl₂) at 40°C to form phenoxyacetyl chloride.

-

Amidation: Dibenzylamine is added dropwise under nitrogen atmosphere, with triethylamine as a base to scavenge HCl.

Key Parameters:

-

Reagent Ratios: 1:1.2 molar ratio of acid to SOCl₂.

-

Reaction Time: 3–4 hours for chlorination; 1 hour for amidation.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool for accelerating reaction kinetics. A modified protocol from applies microwave energy to the acylation step, reducing time from hours to minutes.

Protocol:

-

Phenoxyacetic acid (1 equiv), dibenzylamine (1.1 equiv), and HOBt (1-hydroxybenzotriazole, 1.2 equiv) are dissolved in DMF.

-

EDCI (1.3 equiv) is added, and the mixture is irradiated at 80°C for 15 minutes.

Advantages:

Comparative Analysis of Methods

| Method | Reagents/Conditions | Time | Yield | Purity |

|---|---|---|---|---|

| Classical Alkylation | TBTU, Lutidine, DCM | 12–24 h | 65–78% | >95% |

| Acid Chloride Acylation | SOCl₂, Triethylamine | 4–5 h | 70–82% | >90% |

| Microwave-Assisted | EDCI, HOBt, DMF, 80°C | 15 min | 80–88% | >98% |

Key Observations:

-

Coupling Agents vs. Acid Chlorides: TBTU/EDCI methods offer higher purity but require costlier reagents. Acid chlorides are economical but necessitate rigorous anhydrous conditions.

-

Microwave Synthesis: Superior yields and purity, ideal for high-throughput applications.

Challenges and Mitigation Strategies

Issue 1: Over-Alkylation

N,N-dibenzyl products may undergo further alkylation if excess benzyl halides are present.

Solution: Use stoichiometric dibenzylamine and monitor reaction progress via TLC.

Issue 2: Hydrolysis of Acid Chlorides

Phenoxyacetyl chloride is moisture-sensitive, leading to hydrolysis.

Solution: Conduct reactions under nitrogen or argon with molecular sieves.

Industrial-Scale Considerations

For bulk production, continuous flow reactors are recommended to enhance reproducibility. A patent-derived method emphasizes:

-

Automated Feed Systems: Precise control of reagent addition.

-

In-Line Purification: Chromatography or crystallization units integrated into the reactor setup.

Emerging Techniques

Recent studies explore enzymatic catalysis for greener synthesis. Lipases (e.g., Candida antarctica Lipase B) have shown promise in catalyzing amide bond formation between phenoxyacetic acid and dibenzylamine in non-aqueous media, though yields remain suboptimal (50–60%) .

Q & A

Q. What are the standard synthetic routes for N,N-dibenzyl-2-phenoxyacetamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 2-phenoxyacetic acid with dibenzylamine using coupling agents like DIPEA (N,N-diisopropylethylamine) in dichloromethane at 4°C to room temperature .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Purity Validation: Confirm structure using -NMR and -NMR for functional group analysis, supplemented by HPLC (>95% purity threshold) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): -NMR identifies benzyl and phenoxy protons (δ 7.2–7.4 ppm for aromatic protons; δ 4.5–5.0 ppm for CH groups). -NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] peak at m/z 376.18) .

- Infrared Spectroscopy (IR): Detects amide C=O stretching (~1650 cm) and aromatic C-H bending (~750 cm) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying conditions?

Methodological Answer:

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or dichloromethane) to enhance nucleophilicity of intermediates .

- Temperature Control: Maintain low temperatures (4°C) during acyl chloride formation to minimize side reactions; gradual warming to room temperature ensures complete coupling .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate amide bond formation. Compare yields via HPLC .

Q. How to resolve discrepancies in crystallographic data during structural refinement?

Methodological Answer:

- Software Tools: Use SHELXL for small-molecule refinement. For twinned crystals, employ the TWIN/BASF commands in SHELXL to model twin domains .

- Validation Metrics: Monitor R (<5%) and wR (<12%) values. Use ORTEP-3 for graphical validation of thermal ellipsoids and bond lengths .

- Data Contradictions: Cross-validate with spectroscopic data (e.g., NMR) if bond angles deviate >3σ from expected values .

Q. What strategies mitigate byproduct formation in the synthesis of this compound?

Methodological Answer:

- Protecting Groups: Protect the phenoxy oxygen with tert-butyldimethylsilyl (TBDMS) groups before amidation to prevent oxidation .

- Reagent Stoichiometry: Use a 10% excess of dibenzylamine to drive the reaction to completion and minimize unreacted acid .

- Byproduct Identification: Employ LC-MS to detect impurities (e.g., N-mono-benzylated derivatives) and adjust purification gradients accordingly .

Q. How can computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., Trypanosoma brucei enzymes, based on structural analogs in ).

- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using Gaussian-based DFT calculations .

- ADMET Prediction: Apply SwissADME to assess pharmacokinetic properties (e.g., logP <3 for improved solubility) .

Q. What are the challenges in analyzing hydrogen bonding networks in this compound crystals?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.